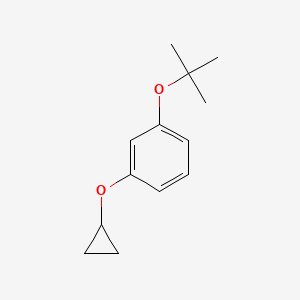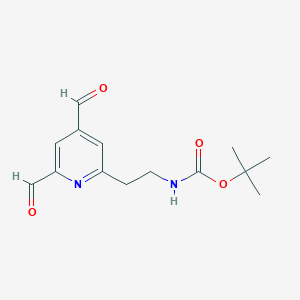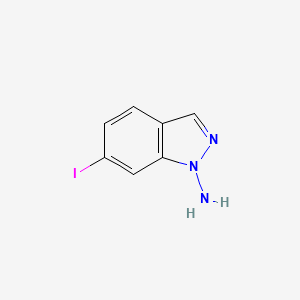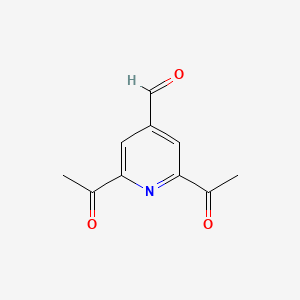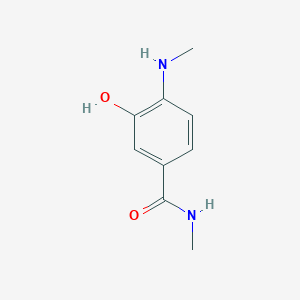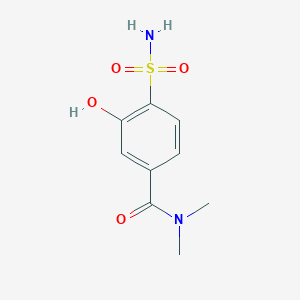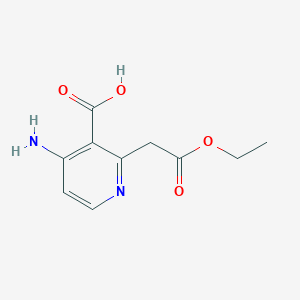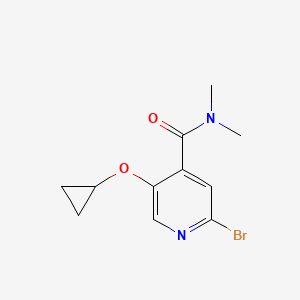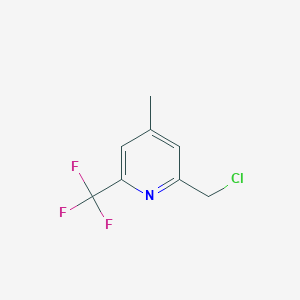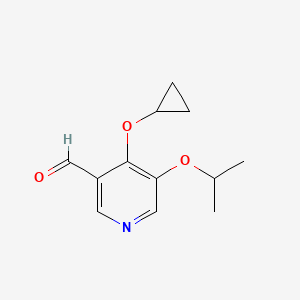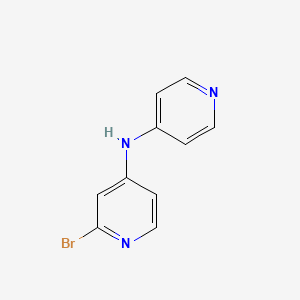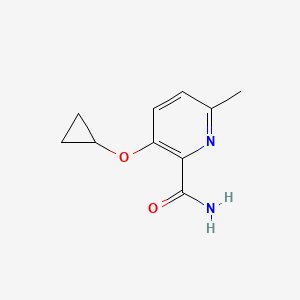
3-Cyclopropoxy-6-methylpicolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-6-methylpicolinamide is a chemical compound with the molecular formula C11H14N2O2 It is a derivative of picolinamide, featuring a cyclopropoxy group at the 3-position and a methyl group at the 6-position of the picolinamide ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-6-methylpicolinamide typically involves the cyclopropanation of a suitable precursor followed by amide formation. One common method includes the reaction of 3-hydroxy-6-methylpicolinamide with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Cyclopropoxy-6-methylpicolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy group, where nucleophiles like amines or thiols replace the cyclopropoxy moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-6-methylpicolinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-6-methylpicolinamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. For instance, it could inhibit kinase enzymes, thereby affecting cell signaling and proliferation. The exact molecular targets and pathways are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
- 3-Cyclopropoxy-6-isopropylpicolinamide
- 3-Cyclopropoxy-6-methoxypicolinamide
- 3-Cyclopropoxy-6-iodopicolinamide
Comparison: 3-Cyclopropoxy-6-methylpicolinamide is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity. Compared to its analogs, the methyl group may enhance its lipophilicity and membrane permeability, potentially leading to improved pharmacokinetic properties.
Eigenschaften
Molekularformel |
C10H12N2O2 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
3-cyclopropyloxy-6-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C10H12N2O2/c1-6-2-5-8(14-7-3-4-7)9(12-6)10(11)13/h2,5,7H,3-4H2,1H3,(H2,11,13) |
InChI-Schlüssel |
QKLIMTZPUYZDAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C=C1)OC2CC2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


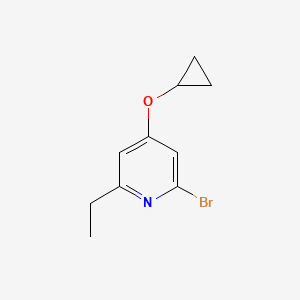
![[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14841560.png)
